butyl N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]carbamate
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Overview
Description
Butyl N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]carbamate is a synthetic organic compound with the molecular formula C₁₇H₁₉FN₂O₄S . This compound is characterized by the presence of a butyl carbamate group attached to a phenyl ring, which is further substituted with a fluorophenylsulfamoyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of butyl N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]carbamate typically involves multiple steps. One common synthetic route includes the reaction of 4-fluoroaniline with chlorosulfonic acid to form 4-fluorophenylsulfonamide. This intermediate is then reacted with 4-aminophenylcarbamate under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Butyl N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyl N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of butyl N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]carbamate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and van der Waals forces. The overall effect depends on the specific biological pathway and target involved.
Comparison with Similar Compounds
Butyl N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]carbamate can be compared with other sulfonamide derivatives, such as:
N-(4-fluorophenyl)sulfonamide: Similar structure but lacks the carbamate group.
Butyl N-phenylcarbamate: Lacks the sulfonamide and fluorophenyl groups.
4-fluorophenylsulfonamide: Lacks the butyl carbamate group.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components.
Properties
IUPAC Name |
butyl N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-2-3-12-24-17(21)19-14-8-10-16(11-9-14)25(22,23)20-15-6-4-13(18)5-7-15/h4-11,20H,2-3,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQUFNSOTGEWRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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